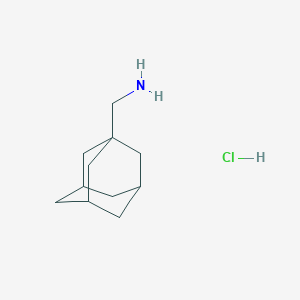

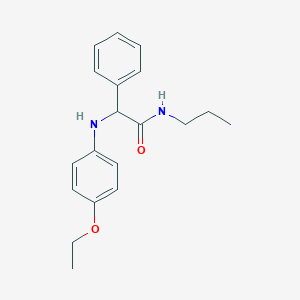

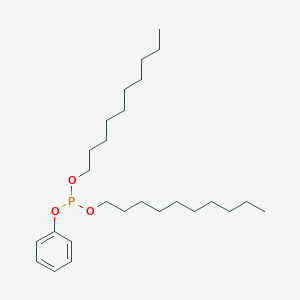

![molecular formula C12H14ClNO4 B075432 Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 1149-42-4](/img/structure/B75432.png)

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, commonly known as Chlorfenapyr, is a pesticide that belongs to the pyrrole class of chemicals. It is used to control a wide range of pests, including mites, thrips, and aphids, in various crops. Chlorfenapyr is known for its unique mode of action, which makes it an effective and reliable pesticide in the agriculture industry.

Mecanismo De Acción

Chlorfenapyr works by disrupting the energy production process in the cells of pests. It is converted into an active metabolite, which inhibits the activity of the mitochondrial electron transport chain, leading to a decrease in ATP production. This results in the death of the pests due to starvation.

Efectos Bioquímicos Y Fisiológicos

Chlorfenapyr has been found to have a low toxicity to mammals, birds, and fish, making it a safer alternative to other pesticides. However, it can cause skin and eye irritation, and prolonged exposure can lead to adverse effects on the liver and kidneys. Chlorfenapyr has also been found to have an impact on non-target organisms, such as bees and other beneficial insects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of Chlorfenapyr is its long residual activity, which makes it an effective pesticide for controlling pests over an extended period. However, its slow-acting nature can be a limitation in situations where immediate control of pests is required. Another limitation is its impact on non-target organisms, which can affect the ecosystem's balance.

Direcciones Futuras

There are several future directions for research on Chlorfenapyr. One area of research is to develop new formulations that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is to explore the potential of Chlorfenapyr as a tool for integrated pest management, which combines various pest control methods to reduce the reliance on pesticides. Additionally, research can be conducted to explore the impact of Chlorfenapyr on soil microorganisms and to develop strategies to minimize its impact on soil health.

In conclusion, Chlorfenapyr is an effective and reliable pesticide that has been extensively studied for its efficacy in controlling various pests in different crops. Its unique mode of action makes it an essential tool in the agriculture industry. However, its impact on non-target organisms and slow-acting nature can be a limitation. Future research can explore ways to improve its efficacy, reduce its impact on non-target organisms, and develop strategies for integrated pest management.

Métodos De Síntesis

Chlorfenapyr is synthesized by reacting 3-chloroaniline with ethyl 3,3,3-trifluoropyruvate in the presence of a base, followed by coupling with ethyl carbamate. This reaction produces ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, which is then purified and used as a pesticide.

Aplicaciones Científicas De Investigación

Chlorfenapyr has been extensively studied for its efficacy in controlling various pests in different crops. Several studies have shown that Chlorfenapyr is effective against a wide range of pests, including mites, thrips, and aphids, in crops such as cotton, soybean, and fruit trees. Chlorfenapyr has also been found to have a long residual activity, which makes it an effective pesticide for controlling pests over an extended period.

Propiedades

Número CAS |

1149-42-4 |

|---|---|

Nombre del producto |

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |

Fórmula molecular |

C12H14ClNO4 |

Peso molecular |

271.69 g/mol |

Nombre IUPAC |

ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |

InChI |

InChI=1S/C12H14ClNO4/c1-3-17-11(15)8(2)18-12(16)14-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,14,16) |

Clave InChI |

ZXUAHEYZOUGVLU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

SMILES canónico |

CCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

Otros números CAS |

1149-42-4 |

Sinónimos |

Propanoic acid, 2-[[[(3-chlorophenyl)amino]carbonyl]oxy]-, ethyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

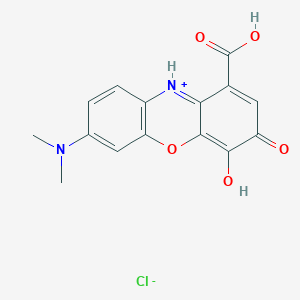

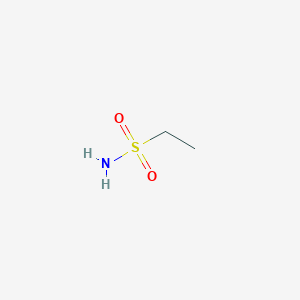

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)

![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)